molecular formula C23H20N4O B4828661 2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE

Cat. No.: B4828661
M. Wt: 368.4 g/mol
InChI Key: KFHAXESQYMJHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with pyrazole and quinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various indole derivatives .

Scientific Research Applications

2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The pyrazole and quinoline groups further enhance its activity by interacting with additional targets, leading to a synergistic effect .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone.

    Quinoline Derivatives: Compounds like quinine and chloroquine

Uniqueness

What sets 2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE apart is its unique combination of indole, pyrazole, and quinoline moieties. This structural complexity allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-2-26-15-17(14-24-26)21-13-19(18-8-4-5-9-20(18)25-21)23(28)27-12-11-16-7-3-6-10-22(16)27/h3-10,13-15H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHAXESQYMJHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 2
Reactant of Route 2
2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 3
Reactant of Route 3
2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 4
Reactant of Route 4
2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 5
Reactant of Route 5
2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 6
2,3-DIHYDRO-1H-INDOL-1-YL[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.